![molecular formula C21H18F2N4O3S B2499395 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide CAS No. 894046-86-7](/img/structure/B2499395.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Synthesis Analysis
The synthesis of thiazole derivatives involves various synthetic approaches . The synthetic design for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, it resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound exhibits potent anticancer activity. Specifically, it can serve as an NF-κB inhibitor, which is crucial in cancer research. By modulating NF-κB signaling pathways, this compound may contribute to the development of novel anticancer drugs .
Antibacterial and Antifungal Activity
Researchers have identified this compound as an effective antibacterial and antifungal agent. Its mechanism of action against microbial pathogens makes it a promising candidate for combating infections .
Anti-Inflammatory Effects
Inflammation plays a pivotal role in various diseases. This compound possesses anti-inflammatory properties, potentially impacting conditions where neuroinflammation is involved. For instance, it could be relevant in brain disorders where microglial activation contributes to pathogenesis .
Immunomodulation
Immunological modulation is essential for maintaining health. The compound’s ability to modulate immune responses suggests potential therapeutic applications in immunological diseases .
Other Potential Uses
Beyond the mentioned fields, this compound’s structural features may inspire further investigations. Researchers could explore its role in metabolic disorders, retinoid nuclear modulation, and even as an antiarrhythmic agent .
Mecanismo De Acción
Target of Action
The primary target of this compound is Top1 , a topoisomerase enzyme . Top1 plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.
Mode of Action
The compound interacts with Top1 and inhibits its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, which are common responses to DNA damage.
Pharmacokinetics
Similar compounds with a triazole ring have been shown to exhibit good bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Top1, leading to disruption of DNA replication and transcription . On a cellular level, this can result in cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with Top1 . Additionally, the presence of other molecules in the environment, such as binding proteins or competing substrates, can influence the compound’s efficacy .
Safety and Hazards
As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-29-17-6-4-12(10-18(17)30-2)19-25-21-27(26-19)14(11-31-21)7-8-24-20(28)13-3-5-15(22)16(23)9-13/h3-6,9-11H,7-8H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBGVCYSUOCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
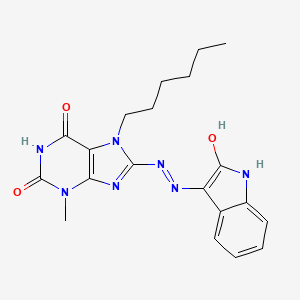
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)
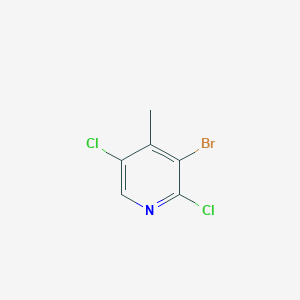
![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)
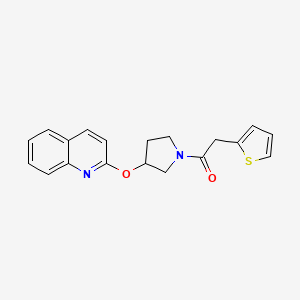
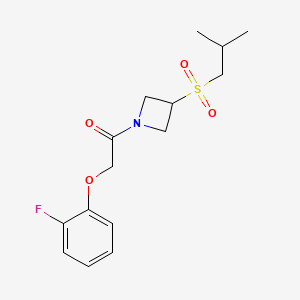
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
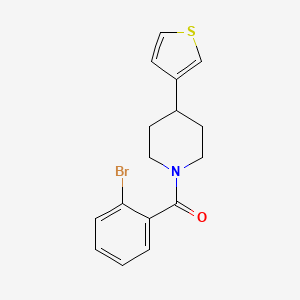
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
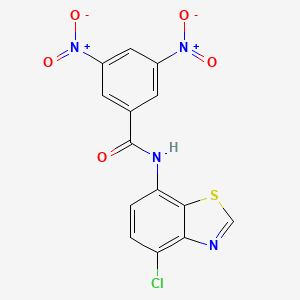
![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)